molecular formula C14H25NO2S2 B2530128 2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 2034424-75-2

2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2530128
CAS No.: 2034424-75-2
M. Wt: 303.48
InChI Key: RXUZMYQIWZYAQJ-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic compound characterized by the presence of cyclopentylsulfanyl and oxan-4-ylsulfanyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopentylsulfanyl group through a nucleophilic substitution reaction. This is followed by the introduction of the oxan-4-ylsulfanyl group via a similar substitution reaction. The final step involves the formation of the acetamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfanyl groups can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylsulfanyl)acetamide
  • N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
  • 2-(cyclopentylsulfanyl)-N-[2-(methylsulfanyl)ethyl]acetamide

Uniqueness

2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of both cyclopentylsulfanyl and oxan-4-ylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S2/c16-14(11-19-12-3-1-2-4-12)15-7-10-18-13-5-8-17-9-6-13/h12-13H,1-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUZMYQIWZYAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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